

A Technical Guide to Fiber Analysis in Animal Feed Using Velp Fiber Analyzers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Veltec**

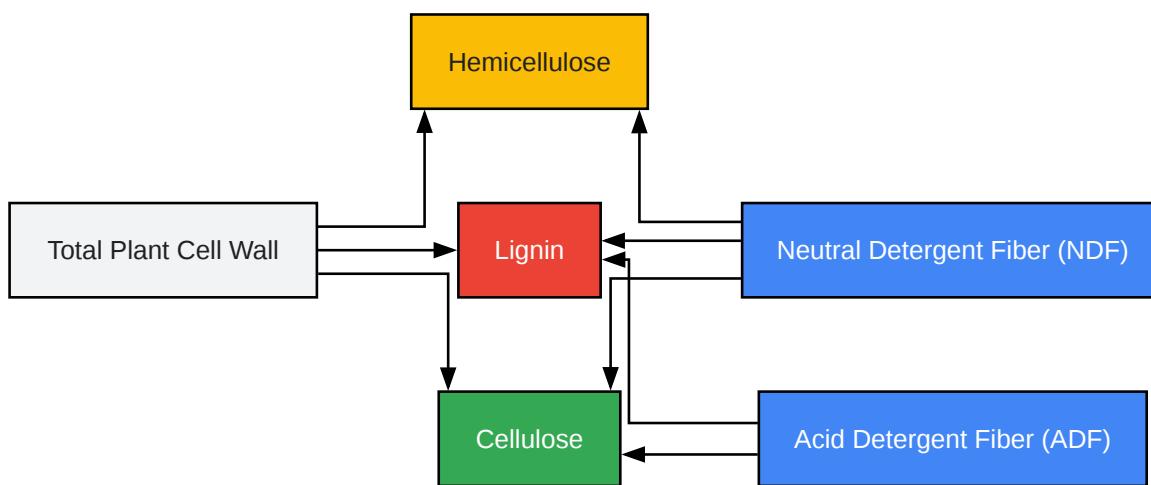
Cat. No.: **B1166048**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies for determining fiber content in animal feed utilizing Velp fiber analyzers. Accurate fiber analysis is crucial for nutritional labeling, formulating balanced diets for optimal animal health and performance, and for research in digestive physiology and drug development.^{[1][2]} Velp analyzers, such as the FIWE and the fully automated FIWE Advance models, offer a streamlined and reproducible approach to traditional fiber analysis methods, significantly reducing analysis time compared to manual procedures.^{[3][4]}

The Fundamentals of Fiber Fractions in Animal Feed


The nutritional value of fiber in animal feed is largely dependent on its composition. The primary methods for fractionating fiber are the Weende method for Crude Fiber (CF) and the Van Soest methods for Neutral Detergent Fiber (NDF) and Acid Detergent Fiber (ADF).^{[3][5]}

- Crude Fiber (CF): This is the oldest method for fiber determination and is based on the insolubility of certain components of the plant cell wall after sequential digestion with dilute acid and alkali.^[6] While it is a legally recognized measure for many feed types, it is known to underestimate the total fiber content as it solubilizes a significant portion of hemicellulose and lignin.^[6]
- Neutral Detergent Fiber (NDF): The Van Soest method for NDF provides a more comprehensive measure of the total insoluble fiber, which includes cellulose, hemicellulose,

and lignin.[3][7] NDF is a good indicator of the "bulk" fiber in a feed and is often used to predict feed intake in ruminants.[8][9]

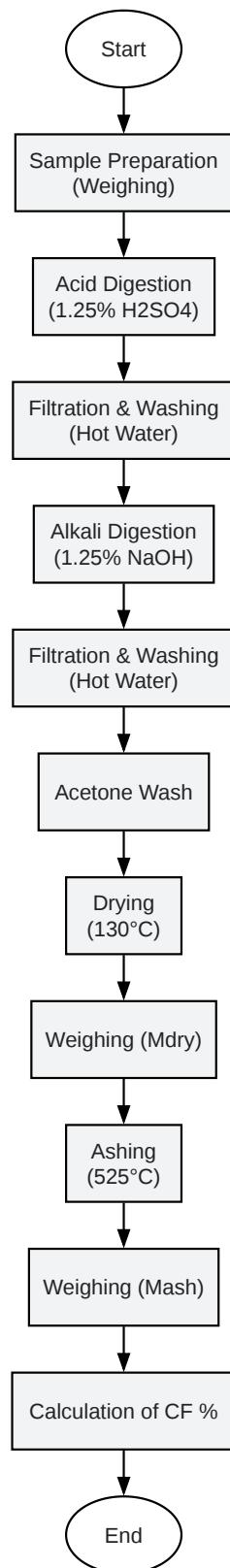
- Acid Detergent Fiber (ADF): This fraction is determined by digesting the feed sample in an acid detergent solution. The remaining residue primarily consists of cellulose and lignin.[3][7] ADF is inversely related to the digestibility of the feed; a higher ADF value generally indicates lower energy content.

The logical relationship between these fiber fractions is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Relationship between different fiber fractions.

Principles of Velp Fiber Analyzers


Velp fiber analyzers, including the semi-automatic FIWE series and the fully automatic FIWE Advance, automate the digestion, washing, and filtration steps of fiber analysis.[1][5] This automation ensures consistency and high reproducibility of results, with a relative standard deviation of $\pm 1\%$ or better.[6] A key feature is the use of glass crucibles that hold the sample throughout the entire process, from initial weighing to final ashing, thereby preventing sample loss.[1][3] The efficient heating elements in these analyzers significantly reduce the analysis time to approximately 2 hours, compared to over 6 hours for manual methods.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for Crude Fiber, Neutral Detergent Fiber, and Acid Detergent Fiber analysis using a Velp fiber analyzer.

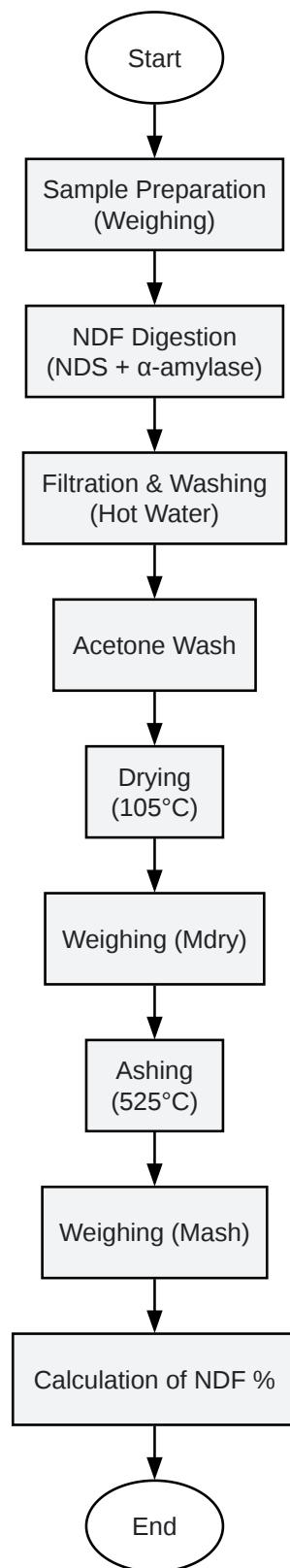
Crude Fiber (CF) Analysis (Weende Method)

The determination of Crude Fiber involves the sequential digestion of the sample in a dilute acid and then a dilute alkali solution.

[Click to download full resolution via product page](#)

Workflow for Crude Fiber (CF) analysis.

Parameter	Value
Sample Weight (Msample)	~1 g
Acid Digestion Reagent	1.25% Sulfuric Acid (H ₂ SO ₄)
Alkali Digestion Reagent	1.25% Sodium Hydroxide (NaOH)
Digestion Time	30 minutes for each stage
Washing	Hot deionized water, Acetone
Drying Temperature & Time	130°C ± 2°C
Ashing Temperature & Time	525°C ± 15°C for at least 3 hours


Calculation: Crude Fiber (%) = [(Mdry - Mash) / Msample] * 100

Where:

- Msample = Initial sample weight
- Mdry = Weight of crucible with dried residue after digestion and washing
- Mash = Weight of crucible with ash after ignition

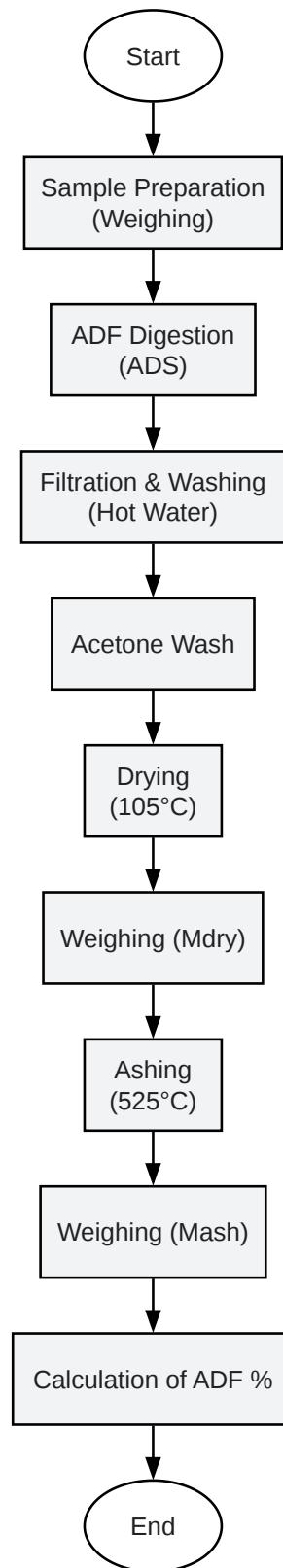
Neutral Detergent Fiber (NDF) Analysis (Van Soest Method)

NDF analysis involves digesting the sample in a neutral detergent solution to solubilize the cell contents, leaving the cell wall components (hemicellulose, cellulose, and lignin) as the residue. For samples high in starch, a heat-stable alpha-amylase is added to the neutral detergent solution to ensure complete removal of starch.

[Click to download full resolution via product page](#)

Workflow for Neutral Detergent Fiber (NDF) analysis.

Parameter	Value
Sample Weight (Msample)	~0.5 g
Digestion Reagent	Neutral Detergent Solution (NDS) with heat-stable α -amylase
Sodium Sulfite Anhydrous	~0.5 g
Digestion Time	60 minutes
Washing	Hot deionized water, Acetone
Drying Temperature & Time	105°C for at least 8 hours or overnight
Ashing Temperature & Time	525°C \pm 15°C for at least 3 hours


Calculation: NDF (%) = [(Mdry - Mash) / Msample] * 100

Where:

- Msample = Initial sample weight
- Mdry = Weight of crucible with dried residue after digestion and washing
- Mash = Weight of crucible with ash after ignition

Acid Detergent Fiber (ADF) Analysis (Van Soest Method)

ADF analysis is performed by digesting the sample in an acid detergent solution, which solubilizes hemicellulose and cell contents, leaving a residue of cellulose and lignin.

[Click to download full resolution via product page](#)

Workflow for Acid Detergent Fiber (ADF) analysis.

Parameter	Value
Sample Weight (Msample)	~1 g
Digestion Reagent	Acid Detergent Solution (ADS)
Digestion Time	60 minutes
Washing	Hot deionized water, Acetone
Drying Temperature & Time	105°C for at least 8 hours or overnight
Ashing Temperature & Time	525°C ± 15°C for at least 3 hours

Calculation: ADF (%) = [(Mdry - Mash) / Msample] * 100

Where:

- Msample = Initial sample weight
- Mdry = Weight of crucible with dried residue after digestion and washing
- Mash = Weight of crucible with ash after ignition

Summary of Key Experimental Parameters

The following table summarizes the key quantitative parameters for the different fiber analysis methods, allowing for easy comparison.

Parameter	Crude Fiber (CF)	Neutral Detergent Fiber (NDF)	Acid Detergent Fiber (ADF)
Sample Weight	~1 g	~0.5 g	~1 g
Primary Reagent	1.25% H ₂ SO ₄ & 1.25% NaOH	Neutral Detergent Solution (NDS)	Acid Detergent Solution (ADS)
Digestion Time	30 min (acid), 30 min (alkali)	60 min	60 min
Drying Temperature	130°C	105°C	105°C
Ashing Temperature	525°C	525°C	525°C

Conclusion

Velp fiber analyzers provide a reliable, efficient, and reproducible means of determining the fiber content in animal feed. By automating the critical digestion, filtration, and washing steps, these instruments minimize operator error and significantly reduce analysis time. A thorough understanding of the principles behind Crude Fiber, Neutral Detergent Fiber, and Acid Detergent Fiber, coupled with the standardized protocols offered by Velp analyzers, empowers researchers, scientists, and drug development professionals to obtain accurate and consistent data for nutritional assessment, quality control, and innovative research in animal science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. etconanalytical.com [etconanalytical.com]
- 2. van soest search, 1 [velp.com]
- 3. Velp FIWE Fiber Analyzer – Lasalle Scientific [lasallescientific.com]
- 4. FIWE Fiber Analyzers [velp.com]

- 5. METROLAB VELP Scientifica Fiber Analyzers [metrolab.gr]
- 6. velp.com [velp.com]
- 7. Detergent fiber analysis [velp.com]
- 8. velp.com [velp.com]
- 9. metrolab.blog [metrolab.blog]
- To cite this document: BenchChem. [A Technical Guide to Fiber Analysis in Animal Feed Using Velp Fiber Analyzers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166048#principles-of-fiber-analysis-using-a-velp-fiber-analyzer-in-animal-feed]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com